molecular formula C16H15N5O5S B2634005 7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 303971-14-4

7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2634005
CAS No.: 303971-14-4
M. Wt: 389.39
InChI Key: DRNJCCBZPNJXLB-UHFFFAOYSA-N
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Description

“7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and thioether groups, suggests potential reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the purine core: Starting from a suitable purine precursor, such as 6-chloropurine, through alkylation reactions to introduce the ethyl and methyl groups.

    Introduction of the thioether linkage: This step involves the reaction of the purine derivative with a thiol compound, such as 2-mercaptoethanol, under basic conditions.

    Attachment of the nitrophenyl group: The final step includes the reaction of the intermediate with a nitrophenyl acyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

“7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione” may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving purine derivatives.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The presence of the nitrophenyl group may enhance binding affinity or specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-ethyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

IUPAC Name

7-ethyl-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-3-20-12-13(19(2)15(24)18-14(12)23)17-16(20)27-8-11(22)9-4-6-10(7-5-9)21(25)26/h4-7H,3,8H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJCCBZPNJXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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